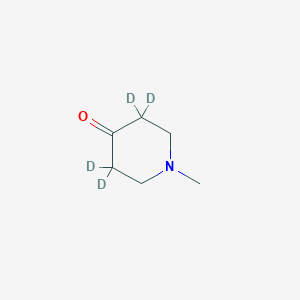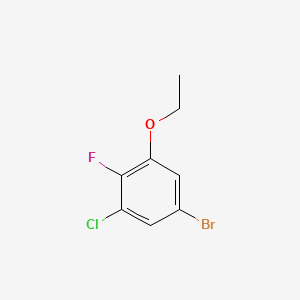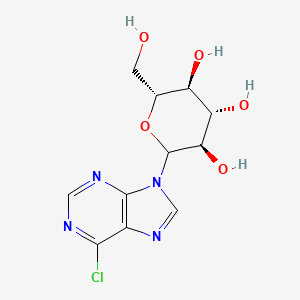
1-methyl(3,3,5,5-(2)H)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl(3,3,5,5-(2)H)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural alkaloids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl(3,3,5,5-(2)H)piperidin-4-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Another method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
1-methyl(3,3,5,5-(2)H)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
科学的研究の応用
1-methyl(3,3,5,5-(2)H)piperidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of 1-methyl(3,3,5,5-(2)H)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with various biological molecules, influencing their activity . This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications.
Piperazine: A related compound with two nitrogen atoms in the ring, used in pharmaceuticals.
Uniqueness
1-methyl(3,3,5,5-(2)H)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H11NO |
|---|---|
分子量 |
117.18 g/mol |
IUPAC名 |
3,3,5,5-tetradeuterio-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i2D2,3D2 |
InChIキー |
HUUPVABNAQUEJW-RRVWJQJTSA-N |
異性体SMILES |
[2H]C1(CN(CC(C1=O)([2H])[2H])C)[2H] |
正規SMILES |
CN1CCC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)



